N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a trifluoromethyl group attached to a benzamide structure
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O/c17-10-5-7-11(8-6-10)25-14(22-23-24-25)9-21-15(26)12-3-1-2-4-13(12)16(18,19)20/h1-8H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBGTWHKYPOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Attachment of the Tetrazole to Benzyl Chloride: The tetrazole ring is then attached to benzyl chloride through a nucleophilic substitution reaction.
Formation of the Benzamide: The final step involves the reaction of the intermediate product with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like nitrating agents or halogenating agents.
Major Products
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the tetrazole or benzamide.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and trifluoromethyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the tetrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the tetrazole ring contributes to its binding affinity and specificity.
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrazole ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the tetrazole ring may mimic certain biological molecules, allowing it to bind to active sites on enzymes or receptors. This interaction can lead to modulation of various biological pathways, including:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzamides with similar structural features exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
Enzyme Inhibition Studies
A study conducted on related compounds demonstrated moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . These results highlight the potential of compounds with similar structures to exhibit significant enzyme inhibition.
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| Compound A | 27.04 µM | 58.01 µM |
| Compound B | 106.75 µM | 277.48 µM |
Antimicrobial Activity
Research indicates that benzamide derivatives can act as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria. For instance, some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 250 µM against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents .
Case Studies
- Neuroprotective Effects : In a study exploring the neuroprotective effects of benzamide derivatives, compounds similar to this compound were shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Efficacy : A series of related compounds were tested for their antimicrobial properties against resistant strains of bacteria. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, indicating a promising avenue for developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide?
- Methodology : A common approach involves coupling a tetrazole derivative with a substituted benzamide precursor. For example:
- Step 1 : React 1-(4-chlorophenyl)-1H-tetrazole-5-methanol with 2-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or triethylamine) .
- Step 2 : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour to improve yield and purity .
- Purification : Isolate the product via recrystallization in aqueous ethanol or chromatographic techniques, monitored by TLC .
Q. How are spectroscopic techniques employed to characterize this compound?
- Key Methods :
- ¹H NMR : Identifies protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl) via downfield shifts (δ 7.5–8.5 ppm for aromatic protons). Tetrazole protons typically resonate at δ 8.5–9.5 ppm .
- IR Spectroscopy : Detects C=O stretches (~1680 cm⁻¹) in the benzamide moiety and N-H stretches (~3300 cm⁻¹) in the tetrazole ring .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 438.3) and purity (>95%) .
Q. What are the critical structural motifs influencing its reactivity?
- Tetrazole Ring : Enhances metabolic stability and participates in hydrogen bonding interactions due to its aromatic nitrogen atoms .
- Trifluoromethyl Group : Introduces electron-withdrawing effects, increasing electrophilicity of the benzamide carbonyl .
- 4-Chlorophenyl Substituent : Improves lipophilicity, aiding membrane permeability in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Variables to Test :
- Catalyst : Replace Bleaching Earth Clay with Pd/C or TEMPO for better regioselectivity .
- Solvent : Compare PEG-400 vs. acetonitrile for solubility and reaction rate .
- Temperature : Evaluate 50°C vs. 80°C to minimize side reactions (e.g., hydrolysis of the benzamide) .
- Data Analysis : Use Design of Experiments (DoE) to model interactions between variables and identify optimal parameters .
Q. How do contradictory spectral data from different synthesis batches arise, and how are they resolved?
- Common Issues :
- Tautomerism : The tetrazole ring can exist in 1H- and 2H- forms, altering NMR/IR profiles. Use deuterated DMSO to stabilize the dominant tautomer .
- Impurities : Residual solvents (e.g., DMF) may overlap with product signals. Conduct HSQC or COSY NMR to resolve overlaps .
- Mitigation : Standardize quenching protocols (e.g., ice-water baths) to prevent byproduct formation .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity : Test on cancer cell lines (e.g., MCF-7) via MTT assays. Compare EC₅₀ with structurally analogous compounds (e.g., fluorophenyl derivatives) .
- Structural Modifications : Introduce methyl or methoxy groups to the benzamide to enhance binding affinity .
Q. How can computational modeling predict its interaction with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to the ATP pocket of kinases. Key interactions include:
- Hydrogen bonds between the tetrazole nitrogen and Lys45 residue.
- Hydrophobic contacts with the trifluoromethyl group .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
Q. What strategies mitigate instability during long-term storage?
- Degradation Pathways : Hydrolysis of the benzamide under humid conditions or photodegradation of the tetrazole ring .
- Solutions :
- Store at -20°C in amber vials under argon.
- Lyophilize with trehalose as a cryoprotectant .
- QC Monitoring : Track purity monthly via HPLC and quantify degradation products (e.g., free benzamide acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
